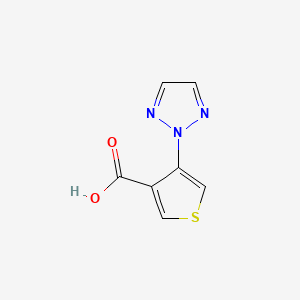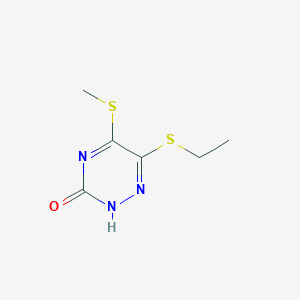![molecular formula C11H10BrN3O2 B14000188 3-[3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl]propanoic acid CAS No. 68979-78-2](/img/structure/B14000188.png)
3-[3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(3-bromophenyl)-2H-1,2,4-triazol-3-yl]propanoic acid is a chemical compound that features a bromophenyl group attached to a triazole ring, which is further connected to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-bromophenyl)-2H-1,2,4-triazol-3-yl]propanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Attachment of the Propanoic Acid Moiety: The final step involves the formation of the propanoic acid group, which can be achieved through a substitution reaction using a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[5-(3-bromophenyl)-2H-1,2,4-triazol-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[5-(3-bromophenyl)-2H-1,2,4-triazol-3-yl]propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mécanisme D'action
The mechanism of action of 3-[5-(3-bromophenyl)-2H-1,2,4-triazol-3-yl]propanoic acid involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues, while the triazole ring can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Bromophenyl)propionic acid: Similar structure but lacks the triazole ring.
3-(4-Bromophenyl)propionic acid: Similar structure with the bromine atom in a different position.
3-(2-Bromophenyl)propionic acid: Similar structure with the bromine atom in a different position.
Uniqueness
The presence of the triazole ring in 3-[5-(3-bromophenyl)-2H-1,2,4-triazol-3-yl]propanoic acid distinguishes it from other similar compounds. The triazole ring can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
68979-78-2 |
|---|---|
Formule moléculaire |
C11H10BrN3O2 |
Poids moléculaire |
296.12 g/mol |
Nom IUPAC |
3-[3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl]propanoic acid |
InChI |
InChI=1S/C11H10BrN3O2/c12-8-3-1-2-7(6-8)11-13-9(14-15-11)4-5-10(16)17/h1-3,6H,4-5H2,(H,16,17)(H,13,14,15) |
Clé InChI |
CCCSLSIMTKVIME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C2=NNC(=N2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B14000120.png)


![3H-Pyrido[3,4-b]indol-3-one, 2,9-dihydro-1-methyl-](/img/structure/B14000132.png)





![2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14000161.png)

